Cas no 354-37-0 (Trifluoroacetamidine)

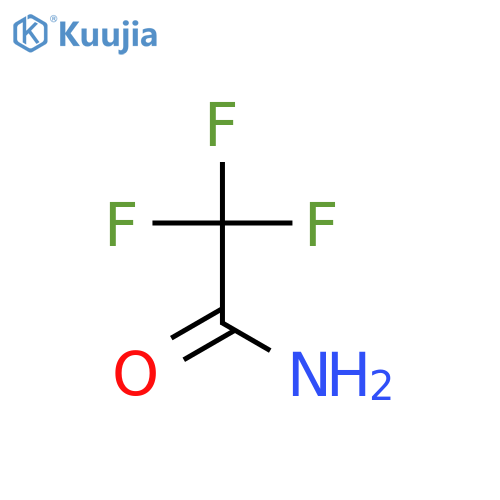

Trifluoroacetamidine structure

商品名:Trifluoroacetamidine

Trifluoroacetamidine 化学的及び物理的性質

名前と識別子

-

- trifluoro acetamidine

- 2,2,2-trifluoro acetamide

- 2,2,2-trifluoroethanimidamide

- Trifluoroacetamideine

- TRIFLUOROACETAMIDINE, TECH

- Trifluoroacetamidine, tech.

- Acetamidine,2,2,2-trifluoro- (6CI,7CI,8CI)

- 2,2,2-Trifluoroacetamidine

- Trifluoroacetamidine

- Trifluoroacetimidamide

- trifluoroethanimidamide

- 2,2,2-trifluoroacetimidamide

- Ethanimidamide, 2,2,2-trifluoro-

- NITMACBPVVUGOJ-UHFFFAOYSA-N

- trifluoroacetoamidine

- trifluoro-acetamidine

- Perfluoroalkyl amidines

- 2,2,2-trifluoroethanamidine

- 2,2,2-trifluoroacetoamidine

- 2,2,2-trifluoro-acetamidine

- C2H3F3N2

- 2,2,2-trifluoroethaneimidamide

- Trifl

- D94783

- AKOS005207237

- EN300-44257

- 2,2,2-tris(fluoranyl)ethanimidamide

- MFCD00041545

- FT-0676221

- A905803

- PB47810

- BP-10869

- Trifluoroacetamidine, AldrichCPR

- A822801

- DTXSID30380286

- 354-37-0

- SCHEMBL233273

- STR05534

- DTXCID10331312

- STL553837

- DB-000431

- BBL100271

- 670-531-6

- FT77324

-

- MDL: MFCD00041545

- インチ: 1S/C2H3F3N2/c3-2(4,5)1(6)7/h(H3,6,7)

- InChIKey: NITMACBPVVUGOJ-UHFFFAOYSA-N

- ほほえんだ: FC(/C(=N/[H])/N([H])[H])(F)F

- BRN: 605978

計算された属性

- せいみつぶんしりょう: 113.00886

- どういたいしつりょう: 112.025

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 7

- 回転可能化学結合数: 0

- 複雑さ: 83.4

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.3

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 49.9

じっけんとくせい

- 色と性状: 使用できません

- 密度みつど: 1.45

- ふってん: 35-37°C 11mm

- フラッシュポイント: 35-37°C/11mm

- 屈折率: 1.3801

- すいようせい: Fully miscible in water.

- PSA: 43.09

- LogP: 1.28470

- ようかいせい: 使用できません

- かんど: Moisture Sensitive

Trifluoroacetamidine セキュリティ情報

- 危害声明: Corrosive/Irritant

- 危険物輸送番号:3267

- 危険カテゴリコード: R 34:やけどの原因になります。

- セキュリティの説明: S 26:目に触れると、すぐに大量の水で洗い流し、医師に治療を受けさせる。

-

危険物標識:

- セキュリティ用語:S26;S36/37/39;S45

- 包装グループ:II

- リスク用語:R34

- ちょぞうじょうけん:储存低于 -20C

- 危険レベル:8

Trifluoroacetamidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T50490-25g |

2,2,2-trifluoroethanimidamide |

354-37-0 | 25g |

¥806.0 | 2021-09-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834163-5g |

Trifluoroacetamidine |

354-37-0 | 97% | 5g |

¥458.00 | 2022-08-31 | |

| Enamine | EN300-44257-2.5g |

trifluoroethanimidamide |

354-37-0 | 95% | 2.5g |

$25.0 | 2023-02-10 | |

| Enamine | EN300-44257-10.0g |

trifluoroethanimidamide |

354-37-0 | 95% | 10.0g |

$46.0 | 2023-02-10 | |

| Enamine | EN300-44257-100.0g |

trifluoroethanimidamide |

354-37-0 | 95% | 100.0g |

$310.0 | 2023-02-10 | |

| Cooke Chemical | BD0865053-1g |

2,2,2-Trifluoroacetimidamide |

354-37-0 | 98% | 1g |

RMB 158.40 | 2025-02-21 | |

| Fluorochem | 001528-1g |

Trifluoroacetamidine |

354-37-0 | 90% | 1g |

£11.00 | 2022-02-28 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T886192-1g |

Trifluoroacetamidine |

354-37-0 | 80% | 1g |

¥106.00 | 2022-06-13 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T834163-1g |

Trifluoroacetamidine |

354-37-0 | 97% | 1g |

¥198.00 | 2022-08-31 | |

| Fluorochem | 001528-25g |

Trifluoroacetamidine |

354-37-0 | 90% | 25g |

£95.00 | 2022-02-28 |

Trifluoroacetamidine 関連文献

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516

-

Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229

-

Y. S. Liu,X. Zhang,X. F. Yang,X. K. Hong,J. F. Feng,M. S. Si,X. F. Wang Phys. Chem. Chem. Phys., 2015,17, 10462-10467

-

David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407

354-37-0 (Trifluoroacetamidine) 関連製品

- 354-38-1(Trifluoroacetamide)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1341561-40-7(2-Benzylpyrimidine-4-carboxylic acid)

- 55290-64-7(Dimethipin)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

推奨される供給者

Amadis Chemical Company Limited

(CAS:354-37-0)Trifluoroacetamidine

清らかである:99%

はかる:25g

価格 ($):174.0

atkchemica

(CAS:354-37-0)Trifluoroacetamidine

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ